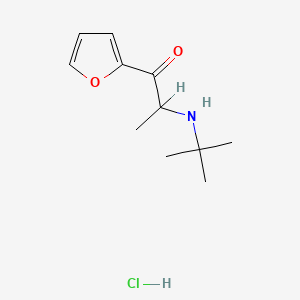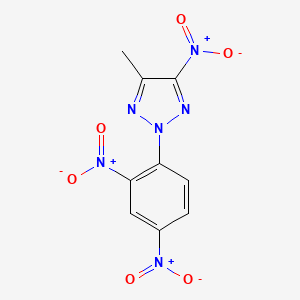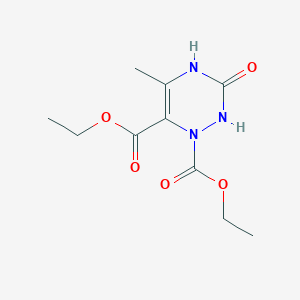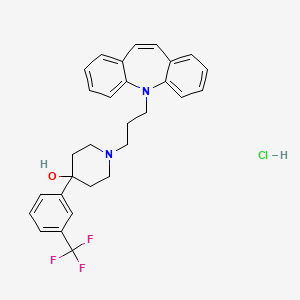
4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol is a complex organic compound with a unique structure It is characterized by the presence of a piperidinol group, a dibenzazepine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves multiple steps. The process typically starts with the preparation of the piperidinol core, followed by the introduction of the dibenzazepine and trifluoromethyl groups. The final step involves the formation of the hydrochloride salt and the addition of ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dibenzazepine moiety can be reduced to form more saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinol group may yield piperidones, while reduction of the dibenzazepine moiety may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological disorders, given the presence of the dibenzazepine moiety, which is known to interact with neurotransmitter systems.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its trifluoromethyl group imparts unique chemical and physical characteristics that can be exploited in various applications.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves its interaction with specific molecular targets. The dibenzazepine moiety may interact with neurotransmitter receptors, while the piperidinol group may modulate enzyme activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: Similar in structure but lacks the dibenzazepine and trifluoromethyl groups.
Piperidin-4-ol: Contains the piperidinol core but does not have the additional functional groups present in the target compound.
N-Boc-4-piperidinol: A derivative of piperidinol with a Boc protecting group.
Uniqueness
The uniqueness of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol lies in its combination of functional groups. The presence of the dibenzazepine moiety, trifluoromethyl group, and piperidinol core provides a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
26369-04-0 |
|---|---|
Molecular Formula |
C29H30ClF3N2O |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C29H29F3N2O.ClH/c30-29(31,32)25-10-5-9-24(21-25)28(35)15-19-33(20-16-28)17-6-18-34-26-11-3-1-7-22(26)13-14-23-8-2-4-12-27(23)34;/h1-5,7-14,21,35H,6,15-20H2;1H |
InChI Key |
MPDCWXMIVDTQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

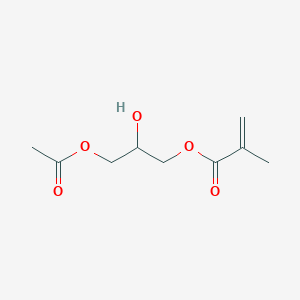
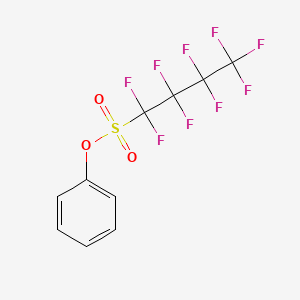
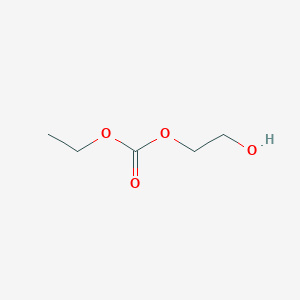
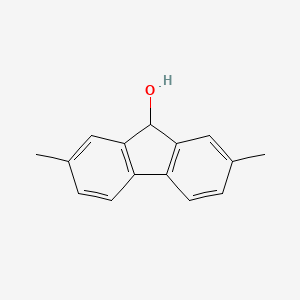
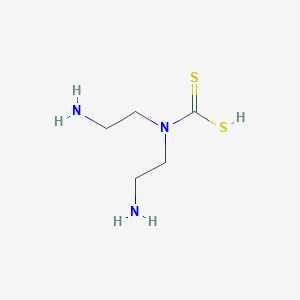

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

